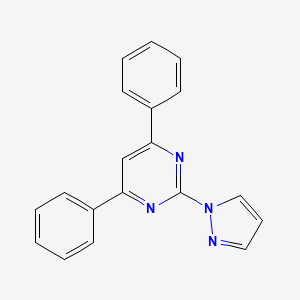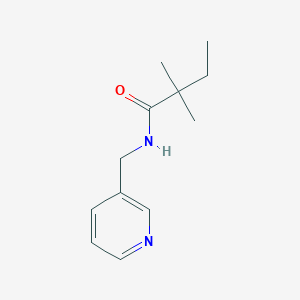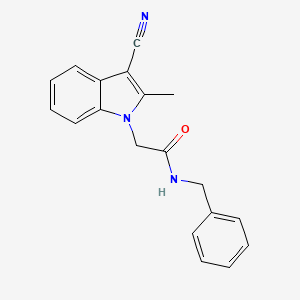![molecular formula C17H15ClN2O2 B5513587 5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)
5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring. They are known for their diverse chemical properties and wide range of applications in the fields of medicinal chemistry, agriculture, and materials science. The compound “5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole” falls under this category, with potential applications in these areas due to its unique structural features.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of appropriate precursors, such as acid hydrazides and carboxylic acids or esters, under specific conditions. A common method for synthesizing derivatives involves the reaction of methyl (2-hydroxyphenyl)acetate with chloromethyl-1,2,4-oxadiazole derivatives to produce various 1,2,4-oxadiazole compounds. These reactions often require catalysts or specific reagents like phosphorous oxychloride (POCl3) to facilitate cyclization and achieve desired yields (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including our compound of interest, is characterized by X-ray crystallography, revealing detailed information about the arrangement of atoms, bond lengths, angles, and intermolecular interactions. These studies often show that the oxadiazole ring forms a planar structure, which can influence the compound's chemical reactivity and interaction with biological targets. For instance, the crystal structure of a related compound demonstrated weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, indicative of potential for specific interactions in biological systems (Wang et al., 2004).
Wissenschaftliche Forschungsanwendungen
Fluoride Chemosensors
5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole derivatives have been explored for their potential as selective and colorimetric fluoride chemosensors. Research indicates that certain molecules with a 1,3,4-oxadiazole group can undergo color changes upon interaction with fluoride ions, making them useful for fluoride sensing applications. These changes are attributable to the specific interactions between the fluoride ion and the sensor molecule, demonstrating the compound's utility in developing colorimetric sensors for environmental and health-related fluoride detection (Ma et al., 2013).
Liquid Crystal Materials
Compounds containing 1,3,4-oxadiazole units have been synthesized and investigated for their mesomorphic behavior and photoluminescent properties. These compounds exhibit interesting phase behaviors, such as cholesteric and nematic mesophases, and show strong blue fluorescence emissions. This suggests their potential application in the development of liquid crystal displays and other optoelectronic devices, where the control of light and color is crucial (Han et al., 2010).
Antimicrobial Activities
The structural features of 1,3,4-oxadiazole derivatives have been associated with significant antimicrobial properties. Research into these compounds includes the synthesis and evaluation of their antibacterial activities against a range of pathogens. Their efficacy suggests potential applications in developing new antimicrobial agents, which is crucial for addressing the challenge of antibiotic resistance (Kakanejadifard et al., 2013).
Corrosion Inhibition
Oxadiazole derivatives have been examined for their role as corrosion inhibitors, particularly in protecting metals against corrosion in acidic environments. These compounds can adsorb onto metal surfaces, forming a protective layer that significantly reduces the rate of corrosion. This application is vital for extending the life of metal structures and components in various industrial settings (Kalia et al., 2020).
Photoluminescent Materials
The incorporation of 1,3,4-oxadiazole units into polymers has been shown to endow these materials with photoluminescent properties. Such polymers exhibit fluorescence, which can be utilized in the design of new photoluminescent materials for applications ranging from sensing to imaging. These materials' properties, including their emission wavelengths and quantum yields, highlight their potential for use in various technological applications (Hamciuc et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-4-3-5-13(8-11)17-19-16(22-20-17)10-21-15-7-6-14(18)9-12(15)2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMQIRIHOKXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)
![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)
![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)
![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)


![3-allyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B5513600.png)